Cimiside B is a compound that has been identified as having significant biological activity. It is one of the active components found in the Cimicifugae Rhizome, a plant traditionally used in various disorders, including inflammation. The interest in Cimiside B and related compounds has grown due to their potential therapeutic applications in fields such as oncology, cardiovascular diseases, and viral infections.
Cimiside B, along with other compounds such as cimiside E and 23-O-acetylshengmanol-3-xyloside, has been shown to exert anti-inflammatory effects by upregulating peroxisome proliferator-activated receptor-γ (PPAR-γ) and affecting various signaling pathways. Specifically, these compounds have been found to inhibit tumor necrosis factor-α (TNF-α)-induced phosphorylation of Akt, extracellular-signal-regulated kinase (ERK), and protein kinase C (PKC) with different specificity2. This inhibition leads to a reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) and prevents the adhesion of monocytes to endothelial cells, which is a critical step in the inflammatory process.
Cimiside B-related compounds have shown promise in the treatment of cancer. For instance, cimigenoside has been found to inhibit the proliferation and metastasis of human breast cancer cells by targeting the γ-secretase/Notch axis, leading to the suppression of mitochondrial apoptosis and epithelial-mesenchymal transition (EMT)3. Similarly, cimiside E has been reported to induce cell cycle arrest and apoptosis in gastric cancer cells, suggesting its potential as a chemopreventive agent6.
The anti-inflammatory properties of Cimiside B-related compounds may also have implications for cardiovascular diseases. For example, cinnamtannin B-1, which shares similar biological activities, has been shown to inhibit platelet aggregation, an essential factor in thrombotic disorders5. This effect is particularly beneficial for patients with conditions like diabetes, where platelet function is often compromised.
In the context of viral infections, studies have demonstrated that compounds similar to Cimiside B, such as cinobufacini and its components bufalin and cinobufagin, exhibit anti-hepatitis B virus activities. These compounds have been found to inhibit the secretion of HBV antigens and the expression of HBV mRNA in HepG2.2.15 cells7.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: